UDP-beta-L-arabinopyranose(2-)

Description

Significance as a Nucleotide Sugar Precursor in Glycoconjugate Biosynthesis

UDP-β-L-Arap is the essential precursor for the synthesis of UDP-L-arabinofuranose (UDP-Araf), the donor substrate for arabinosylation reactions in the biosynthesis of a wide array of glycoconjugates. ebi.ac.ukoup.comebi.ac.uk In plants, L-arabinofuranose is a ubiquitous component of glycoproteins, proteoglycans, and small molecule glycoconjugates like flavonoids. nih.govnih.govresearchgate.net

The conversion of UDP-β-L-Arap to UDP-Araf is catalyzed by the enzyme UDP-arabinopyranose mutase (UAM). nih.govebi.ac.ukuniprot.org This enzymatic reaction is reversible, and at equilibrium, the pyranose form is heavily favored over the furanose form, with a ratio of approximately 90:10 or even 95:5. ebi.ac.ukoup.comuniprot.org Despite this, the continuous utilization of UDP-Araf in biosynthetic pathways drives the reaction forward. UAMs are found in the cytosol, meaning UDP-β-L-Arap must be available in this cellular compartment for the conversion to occur. nih.govnih.govresearchgate.net Once formed, UDP-Araf is transported into the Golgi apparatus by specific transporters to be used by arabinosyltransferases. nih.govpnas.org

The significance of this pathway is underscored by the diverse functions of the resulting arabinosylated glycoconjugates. These include:

Arabinogalactan-proteins (AGPs): These are highly glycosylated proteins involved in various aspects of plant growth and development, including cell proliferation and signaling. nih.govwiley.com

Extensins: These are hydroxyproline-rich glycoproteins that are key structural components of the plant cell wall. nih.govnih.gov

Flavonoids: These small glycoconjugates can contain L-arabinopyranosyl or L-arabinofuranosyl residues and play roles in processes like UV protection and pathogen defense. pnas.orgnih.gov

Signaling Peptides: Glycosylated signaling peptides, such as the CLAVATA3 peptide in Arabidopsis, are crucial for cell-to-cell communication. nih.gov

In bacteria such as Campylobacter jejuni, UDP-β-L-arabinose is a precursor for the biosynthesis of capsular polysaccharides (CPS), which are important virulence factors. acs.org

Overview of its Role in Cell Wall Polysaccharide Formation

L-arabinose is a major constituent of plant cell wall polysaccharides, particularly pectins and hemicelluloses, where it almost exclusively exists in the furanose form. nih.govmicrobiologyresearch.orgresearchgate.net UDP-β-L-Arap is the ultimate precursor for the arabinosyl residues incorporated into these vital structural polymers. nih.govresearchgate.net The biosynthesis of UDP-β-L-Arap itself is a critical control point. In plants, it is primarily synthesized in the Golgi apparatus from UDP-D-xylose through the action of UDP-D-xylose 4-epimerases (UXEs), such as MURUS4 (MUR4) in Arabidopsis. nih.govwiley.com An auxiliary pathway for its synthesis also exists in the cytosol, catalyzed by bifunctional UDP-glucose 4-epimerases. wiley.com

Once synthesized, UDP-β-L-Arap is converted to UDP-Araf in the cytosol by UAMs. nih.govnih.gov This UDP-Araf is then transported back into the Golgi lumen, where it serves as the donor for arabinosyltransferases that build and modify cell wall polysaccharides. nih.govpnas.orgresearchgate.net This complex trafficking of the arabinose precursor between cellular compartments underscores its importance in cell wall architecture. pnas.org

Key cell wall polysaccharides dependent on UDP-β-L-Arap include:

Pectic Arabinans: These are side chains of rhamnogalacturonan I (RG-I), a major component of pectin (B1162225). Pectic arabinans are important for cell wall flexibility and properties like stomatal opening. nih.govwiley.com

Arabinoxylans: In the cell walls of grasses, arabinoxylan is a major hemicellulose. It consists of a xylan (B1165943) backbone substituted with arabinofuranosyl residues. nih.govresearchgate.net The degree of arabinosylation affects the physical properties of the cell wall and its digestibility. researchgate.netfrontiersin.org

Rhamnogalacturonan II (RG-II): A highly complex and conserved pectic polysaccharide that contains arabinosyl residues and is crucial for cell wall integrity. nih.govnih.gov

Genetic disruption of the enzymes responsible for UDP-β-L-Arap synthesis or its conversion to UDP-Araf leads to significant reductions in cell wall arabinose content and severe developmental defects in plants, highlighting the compound's essential role. nih.govuniprot.org

Contextualization within Arabinose Metabolism Research

Research into arabinose metabolism places UDP-β-L-Arap at the crossroads of two major pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis: This is the primary route for producing activated arabinose in plants. wiley.com It begins with UDP-glucose and proceeds through several enzymatic steps to produce UDP-D-xylose. acs.orgfrontiersin.org The key reaction is the C-4 epimerization of UDP-D-xylose to UDP-β-L-Arap by UDP-xylose 4-epimerases (UXEs). nih.govnih.gov This reaction occurs in both the Golgi apparatus and the cytosol. nih.gov

Salvage Pathway: Plants can also recycle free L-arabinose released from the breakdown of cell wall polymers. This salvage pathway involves the phosphorylation of L-arabinose to L-arabinose-1-phosphate, which is then converted to UDP-β-L-Arap by a pyrophosphorylase. nih.govuconn.edu

In the context of microbiology, particularly in pathogenic bacteria like Escherichia coli O157:H7, L-arabinose metabolism is linked to virulence and competitive fitness within a host. microbiologyresearch.orgtandfonline.com While these bacteria primarily catabolize L-arabinose for energy via the pentose (B10789219) phosphate (B84403) pathway, the transport and metabolic genes are tightly regulated. microbiologyresearch.orgresearchgate.net For some bacteria like Campylobacter jejuni, the biosynthetic pathway leading to UDP-β-L-arabinose is essential for producing surface polysaccharides that are critical for survival and interaction with the host. acs.org

The study of UDP-β-L-Arap and its metabolic network is therefore critical for understanding plant growth, development, and biomass properties, as well as host-pathogen interactions. researchgate.netfrontiersin.org

Data Tables

Table 1: Key Enzymes in UDP-β-L-Arabinopyranose Metabolism

| Enzyme | Abbreviation | Function | Typical Cellular Localization (Plants) |

|---|---|---|---|

| UDP-D-xylose 4-epimerase | UXE | Catalyzes the reversible C-4 epimerization of UDP-D-xylose to form UDP-β-L-Arap. nih.gov | Golgi apparatus, Cytosol nih.gov |

| UDP-arabinopyranose mutase | UAM | Catalyzes the reversible interconversion of UDP-β-L-arabinopyranose and UDP-L-arabinofuranose. nih.govuniprot.org | Cytosol (often associated with endomembranes) nih.govnih.gov |

| L-arabinokinase | - | Phosphorylates free L-arabinose in the salvage pathway. uconn.edu | Cytosol uconn.edu |

| UDP-L-arabinose pyrophosphorylase | - | Converts L-arabinose-1-phosphate to UDP-β-L-Arap in the salvage pathway. uconn.edu | Cytosol uconn.edu |

Table 2: Major Polysaccharides and Glycoconjugates Derived from UDP-β-L-Arabinopyranose

| Class | Polymer/Molecule | Function/Description |

|---|---|---|

| Hemicellulose | Arabinoxylan | Major structural polysaccharide in grass cell walls; consists of a xylan backbone with arabinose side chains. nih.govresearchgate.net |

| Pectin | Rhamnogalacturonan I (RG-I) | A major pectic polysaccharide with arabinan (B1173331) and galactan side chains affecting wall flexibility. nih.gov |

| Pectin | Rhamnogalacturonan II (RG-II) | A complex, conserved pectic polysaccharide essential for cell wall integrity. nih.govnih.gov |

| Glycoprotein | Arabinogalactan-Proteins (AGPs) | Heavily glycosylated proteins involved in plant growth, development, and cell signaling. nih.gov |

| Glycoprotein | Extensins | Structural hydroxyproline-rich glycoproteins that strengthen the cell wall matrix. nih.govnih.gov |

| Glycoconjugate | Flavonoids | Small molecules with various roles, including UV protection and defense, that can be arabinosylated. nih.gov |

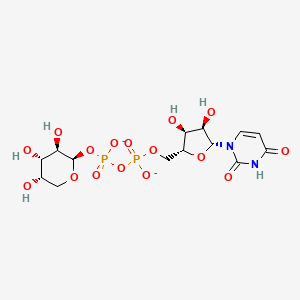

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O16P2-2 |

|---|---|

Molecular Weight |

534.26 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] phosphate |

InChI |

InChI=1S/C14H22N2O16P2/c17-5-3-28-13(11(22)8(5)19)31-34(26,27)32-33(24,25)29-4-6-9(20)10(21)12(30-6)16-2-1-7(18)15-14(16)23/h1-2,5-6,8-13,17,19-22H,3-4H2,(H,24,25)(H,26,27)(H,15,18,23)/p-2/t5-,6+,8-,9+,10+,11+,12+,13+/m0/s1 |

InChI Key |

DQQDLYVHOTZLOR-IAZOVDBXSA-L |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis of Udp β L Arabinopyranose 2

De Novo Pathways

The primary route for the synthesis of UDP-β-L-arabinopyranose(2-) is a de novo pathway that involves a series of enzymatic conversions. pnas.org This pathway ensures a steady supply of this important building block for various cellular structures.

Pathway Originating from UDP-Glucose

The de novo synthesis of UDP-β-L-arabinopyranose(2-) commences with UDP-α-D-glucose and proceeds through a three-step enzymatic cascade. pnas.org

The inaugural step in this pathway is the oxidation of UDP-α-D-glucose to UDP-α-D-glucuronate. This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGDH), which facilitates a two-fold, NAD+-dependent oxidation of the C6 primary alcohol of the glucose moiety to a carboxylate group. reactome.orgportlandpress.comijbs.com This conversion is a critical control point in carbohydrate metabolism, channeling glucose into the uronic acid pathway. The enzyme itself is typically a homohexamer in eukaryotes and a homodimer in prokaryotes. portlandpress.comresearchgate.net The reaction mechanism is complex, involving the formation of an aldehyde intermediate that remains bound to the enzyme. ijbs.com

Table 1: Key Enzymes in the De Novo

| Enzyme | Abbreviation | EC Number | Reaction Catalyzed |

|---|---|---|---|

| UDP-glucose dehydrogenase | UGDH | 1.1.1.22 | UDP-α-D-glucose + 2 NAD+ + H2O → UDP-α-D-glucuronate + 2 NADH + 2 H+ |

| UDP-xylose synthase | UXS | 4.1.1.35 | UDP-α-D-glucuronate → UDP-α-D-xylose + CO2 |

| UDP-xylose 4-epimerase | UXE | 5.1.3.5 | UDP-α-D-xylose ⇌ UDP-β-L-arabinopyranose |

Following its formation, UDP-α-D-glucuronate undergoes decarboxylation to yield UDP-α-D-xylose. This reaction is catalyzed by UDP-xylose synthase (UXS), also known as UDP-glucuronate decarboxylase. nih.govebi.ac.uk This NAD+-dependent enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. ebi.ac.uk The reaction mechanism involves the oxidation of the C4 hydroxyl group to a 4-keto intermediate, which then facilitates the decarboxylation at C5, followed by the reduction of the 4-keto group to a hydroxyl group, yielding UDP-α-D-xylose. nih.govnih.gov This step is essentially irreversible and commits the sugar nucleotide to the pentose (B10789219) phosphate (B84403) pathway. nih.gov

The final step in the de novo pathway is the C4 epimerization of UDP-α-D-xylose to UDP-β-L-arabinopyranose. This reversible reaction is catalyzed by UDP-xylose 4-epimerase (UXE). nih.govnih.gov This enzyme facilitates the inversion of the stereochemistry at the C4 position of the xylose moiety, converting it into arabinose. In some organisms, this epimerase activity is carried out by bifunctional enzymes that can also act on other sugar nucleotides. For instance, in Arabidopsis thaliana, the UDP-glucose 4-epimerases UGE1 and UGE3 have been shown to possess UDP-xylose 4-epimerase activity in vitro. pnas.orguniprot.org

Involvement of UDP-Sugar Pyrophosphorylases

While the de novo pathway is the primary route, a salvage pathway also contributes to the pool of UDP-β-L-arabinopyranose(2-). This pathway involves the phosphorylation of free L-arabinose to L-arabinose-1-phosphate by a specific kinase. frontiersin.orgnih.gov Subsequently, UDP-sugar pyrophosphorylase (USP) catalyzes the reaction of L-arabinose-1-phosphate with UTP to form UDP-β-L-arabinopyranose and pyrophosphate. frontiersin.orgnih.gov USPs are known for their broad substrate specificity and play a crucial role in recycling monosaccharides derived from the breakdown of cell wall polymers and glycoproteins. nih.govdiva-portal.org

Biosynthetic Pathways in Specific Organisms

The fundamental de novo pathway for UDP-β-L-arabinopyranose(2-) synthesis is conserved across different kingdoms of life, albeit with some variations in the enzymes and their localization.

In the bacterium Sinorhizobium meliloti, an operon has been identified that contains the genes for both UDP-xylose synthase (Uxs) and UDP-xylose 4-epimerase (Uxe), demonstrating a coordinated genetic regulation of the pathway. nih.gov Similarly, in the pathogenic bacterium Campylobacter jejuni, a gene cluster responsible for the synthesis of the capsular polysaccharide contains the genes for the four enzymes required to produce UDP-β-L-arabinofuranose from UDP-α-D-glucose, with UDP-β-L-arabinopyranose being a key intermediate. acs.orgnih.gov

In plants like Arabidopsis thaliana, the de novo synthesis of UDP-β-L-arabinopyranose occurs in the Golgi apparatus, where it is utilized for the synthesis of cell wall polysaccharides. pnas.org The final epimerization step is catalyzed by a Golgi-localized UDP-xylose 4-epimerase. nih.gov Interestingly, plants also possess a cytosolic salvage pathway, highlighting the compartmentalization of these metabolic routes. pnas.orgnih.gov In maize (Zea mays), UDP-glucuronate decarboxylase, a key enzyme in this pathway, has been identified and characterized. uniprot.org

Table 2: Research Findings on UDP-β-L-Arabinopyranose(2-) Biosynthesis in Various Organisms

| Organism | Key Enzyme(s) Identified | Pathway Location | Significance | Reference |

|---|---|---|---|---|

| Sinorhizobium meliloti | UDP-xylose synthase (Uxs), UDP-xylose 4-epimerase (Uxe) | Cytosol | Synthesis of xylose- and arabinose-containing glycans. | nih.gov |

| Campylobacter jejuni | UDP-glucose 6-dehydrogenase, UDP-glucuronate decarboxylase, UDP-xylose 4-epimerase | Cytosol | Biosynthesis of capsular polysaccharide. | acs.orgnih.gov |

| Arabidopsis thaliana | UDP-xylose 4-epimerase (MUR4), UDP-sugar pyrophosphorylase (USP) | Golgi apparatus, Cytosol | Cell wall biosynthesis and sugar recycling. | pnas.orgnih.govnih.gov |

| Wheat (Triticum aestivum) | UDP-xylose-4-epimerase | Not specified | Synthesis of arabinose-containing polymers. | nih.gov |

| Maize (Zea mays) | UDP-glucuronate decarboxylase | Not specified | Biosynthesis of glycosaminoglycan core tetrasaccharide. | uniprot.org |

Bacterial Systems (e.g., Campylobacter jejuni, Escherichia coli)

In bacteria, L-arabinose can be a component of surface polysaccharides, such as the capsular polysaccharide (CPS) or the O-antigen of lipopolysaccharide (LPS). The biosynthetic pathways to create activated arabinose donors have been identified in several pathogenic and non-pathogenic bacteria.

Campylobacter jejuni

Campylobacter jejuni, a leading cause of bacterial gastroenteritis, possesses a capsular polysaccharide that is crucial for its virulence. In certain serotypes, such as HS:15 and HS:41, this capsule contains L-arabinofuranose. nih.govresearchgate.net A four-enzyme pathway has been identified that synthesizes the required UDP-L-arabinofuranose donor from UDP-α-D-glucose. acs.orgnih.gov

The biosynthesis of UDP-β-L-arabinopyranose is the penultimate step in this pathway:

Oxidation: The pathway begins with the NAD+-dependent oxidation of UDP-α-D-glucose to UDP-α-D-glucuronate, a reaction catalyzed by the enzyme HS:15.18. nih.govnih.gov

Decarboxylation: Next, the enzyme HS:15.19 catalyzes the NAD+-dependent decarboxylation of UDP-α-D-glucuronate to produce UDP-α-D-xylose. nih.govresearchgate.net

Epimerization: The crucial step for the formation of the L-arabinose configuration is the C4-epimerization of UDP-α-D-xylose. This reaction is catalyzed by the epimerase HS:15.17 to yield UDP-β-L-arabinopyranose. nih.govacs.orgresearchgate.net

The resulting UDP-β-L-arabinopyranose is then converted by a mutase (HS:15.16) into UDP-β-L-arabinofuranoside for incorporation into the capsule. nih.gov Homologs of these four biosynthetic enzymes are found in numerous other C. jejuni serotypes. nih.gov

Escherichia coli

In certain strains of Escherichia coli, a modified arabinose, 4-amino-4-deoxy-L-arabinose (L-Ara4N), is attached to lipid A, the membrane anchor of LPS. This modification alters the charge of the outer membrane and confers resistance to cationic antimicrobial peptides like polymyxin. nih.gov The biosynthesis of the UDP-L-Ara4N donor involves intermediates related to UDP-arabinose.

The pathway starts with UDP-glucuronic acid and is catalyzed by enzymes encoded by the arn (formerly pmr) operon:

Oxidative Decarboxylation: The bifunctional enzyme ArnA first catalyzes the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid to form UDP-β-L-threo-pentapyranosyl-4''-ulose (UDP-Ara4O). nih.govuniprot.org

Transamination: The aminotransferase ArnB, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, then catalyzes the transfer of an amino group from L-glutamate to UDP-Ara4O, producing UDP-4-amino-4-deoxy-β-L-arabinopyranose. enzyme-database.orguniprot.org

This product is subsequently formylated by the second activity of the ArnA enzyme before its final incorporation into lipid A. uniprot.orgenzyme-database.org While this pathway does not produce UDP-β-L-arabinopyranose as a final product, it shares the common precursor UDP-glucuronic acid and involves the formation of a UDP-pentose intermediate.

Table 2: Key Enzymes in UDP-β-L-Arabinopyranose and Related Biosynthesis in Bacteria

| Enzyme | Gene | Organism | Function |

|---|---|---|---|

| UDP-α-D-glucose 6-dehydrogenase | HS:15.18 | Campylobacter jejuni | Catalyzes the oxidation of UDP-α-D-glucose to UDP-α-D-glucuronate. nih.govnih.gov |

| UDP-α-D-glucuronate decarboxylase | HS:15.19 | Campylobacter jejuni | Catalyzes the decarboxylation of UDP-α-D-glucuronate to UDP-α-D-xylose. nih.govresearchgate.net |

| UDP-α-D-xylose 4-epimerase | HS:15.17 | Campylobacter jejuni | Catalyzes the C4-epimerization of UDP-α-D-xylose to UDP-β-L-arabinopyranose. nih.govacs.org |

| Bifunctional protein ArnA (decarboxylase domain) | arnA | Escherichia coli | Catalyzes the oxidative decarboxylation of UDP-glucuronic acid to UDP-β-L-threo-pentapyranosyl-4''-ulose. nih.govuniprot.org |

Enzymatic Interconversion of Udp Arabinose Anomers: Udp Arabinopyranose Mutase Activity

UDP-Arabinopyranose Mutase (UAM) / Reversibly Glycosylated Proteins (RGPs)

UDP-arabinopyranose mutases (UAMs) are the key enzymes responsible for the reversible isomerization of UDP-beta-L-arabinopyranose to UDP-beta-L-arabinofuranose. nih.govwikipedia.org In plants, these enzymes were independently identified and studied for over two decades as "Reversibly Glycosylated Proteins" (RGPs) before their mutase function was elucidated. nih.govoup.com It is now understood that plant UAMs and RGPs are the same proteins. oup.comscispace.com

RGPs were initially characterized as a family of plant-specific proteins that could be covalently labeled with UDP-sugars in a reversible manner, a process termed autoglycosylation. nih.govoup.com While this autoglycosylation activity is well-documented with various UDP-sugars, its precise biological significance remains unknown. nih.gov UAMs/RGPs are found in the cytosol but often associate peripherally with endomembrane systems, particularly the Golgi apparatus, which is consistent with their role in providing UDP-Araf for cell wall biosynthesis. nih.govpnas.orgoup.com

Catalytic Mechanism of Pyranose-Furanose Interconversion

The catalytic mechanism for the interconversion of UDP-arabinose anomers varies significantly between different organisms, primarily distinguished by their dependence on cofactors. Plant UAMs utilize a mechanism distinct from the well-characterized FAD-dependent mutases found in many microbes. scispace.comnih.govoup.com

Proposed Reaction Intermediates (e.g., C1-flavin adducts, transient oxocarbenium species)

The nature of the reaction intermediates is directly linked to the type of catalytic mechanism employed by the mutase.

For FAD-dependent mutases , the proposed mechanism involves a nucleophilic attack from the N5 atom of the reduced flavin cofactor on the anomeric carbon (C1) of the pyranose ring. acs.orgnih.govfrontiersin.org This attack leads to the cleavage of the glycosidic bond, releasing UDP and forming a transient, covalent C1-flavin adduct . acs.orgnih.gov The sugar ring then opens and subsequently closes to form the furanose ring. The process is completed by the reversal of the covalent linkage, which regenerates the UDP-Araf product and the reduced flavin. frontiersin.org An alternative intermediate proposed for the analogous UGM enzyme is a flavin-derived iminium ion. researchgate.netfrontiersin.org

For plant UAMs , the absence of an FAD cofactor means that a C1-flavin adduct cannot be an intermediate. scispace.com The precise mechanism and the nature of the intermediates are not yet fully understood. nih.gov The reaction likely proceeds through a different type of intermediate, possibly involving a transient oxocarbenium ion at the anomeric center, with the enzyme's active site and the Mn²⁺ cofactor acting to stabilize this high-energy species.

Positional Isotope Exchange Reaction Analysis

Positional isotope exchange (PIX) is a powerful analytical technique used to probe enzymatic mechanisms by tracking the movement of isotopes within a substrate molecule. This method has been instrumental in elucidating the mechanisms of FAD-dependent mutases. nsf.govacs.org

In studies on the FADH₂-dependent UAM from Campylobacter jejuni, researchers used UDP-Arap labeled with an ¹⁸O isotope in the bridging position between the two phosphorus atoms of the UDP moiety. acs.orgnih.gov The key findings from the PIX analysis were:

The enzyme catalyzes the transient cleavage of the bond between the anomeric carbon and the β-phosphate of UDP. acs.orgnih.gov

Upon incubation with the mutase, the ¹⁸O label was found to "scramble," or redistribute, among the bridging and non-bridging positions of the UDP phosphate (B84403) group. acs.orgnih.gov

This scrambling demonstrates that UDP is released into the active site as a distinct molecule, allowing the β-phosphoryl group to rotate freely before re-attacking the sugar, which is transiently bound to the flavin cofactor. acs.orgnih.gov

These results provide strong evidence for the formation of a reversible, covalent enzyme-substrate intermediate in FAD-dependent mutases. acs.orgnih.gov

Reversibility and Thermodynamic Equilibrium of the Interconversion Reaction

The enzymatic conversion between UDP-beta-L-arabinopyranose and UDP-beta-L-arabinofuranose is a reversible reaction. wikipedia.orgcreative-enzymes.com However, the thermodynamic equilibrium strongly favors the pyranose form, which is the more stable six-membered ring structure. oup.comoup.com

For the UAM from rice, the equilibrium mixture consists of approximately 90% UDP-Arap and 10% UDP-Araf. nih.govoup.comresearchgate.net Similarly, for the FADH₂-dependent mutase from C. jejuni, the equilibrium ratio of the pyranose to the furanose form is about 16:1. acs.orgnih.gov This inherent inefficiency in the forward reaction (pyranose to furanose) may explain the complex cellular partitioning observed in plants, where UDP-Araf is synthesized in the cytosol and then actively transported into the Golgi lumen to be used in polysaccharide synthesis. pnas.orgpnas.org

| Enzyme Source | Parameter | UDP-Arap → UDP-Araf | UDP-Araf → UDP-Arap | Equilibrium Ratio (Arap:Araf) | Reference |

|---|---|---|---|---|---|

| Rice (Oryza sativa) | Km | 531 µM | 55 µM | ~90:10 | scispace.comoup.com |

| Vmax | 0.55 nmol min-1 ng-1 | 1.18 nmol min-1 ng-1 | |||

| Campylobacter jejuni | Equilibrium Constant | N/A | ~16:1 | acs.orgnih.gov |

Enzyme Specificity and Substrate Scope Beyond UDP-Arabinose

Plant UAMs exhibit a high degree of specificity for their sugar substrate. oup.com

Mutase Activity: Recombinant UAMs (RGP1, RGP2, and RGP3) from Arabidopsis thaliana were tested for mutase activity with a variety of UDP-sugars, including UDP-galactose, UDP-xylose, and UDP-glucose. No conversion was observed for any substrate other than UDP-arabinose, highlighting the strict substrate specificity of the mutase reaction itself. oup.com

Autoglycosylation (RGP) Activity: In contrast, the reversible autoglycosylation activity associated with these proteins shows a broader substrate scope. For the rice UAM, radiolabeled UDP-glucose bound to the enzyme could be displaced not only by UDP-arabinose anomers but also by UDP-glucose, UDP-xylose, and UDP-galactose, indicating that these other nucleotide sugars can bind to the enzyme's active site. nih.govscispace.com

Comparison with Other Mutases: While plant UAMs are highly specific, some microbial UDP-galactopyranose mutases (UGMs) are known to catalyze the interconversion of UDP-arabinose, albeit inefficiently. nih.govoup.com Conversely, at least one plant UAM has been reported to have very low activity with UDP-galactose. nih.gov Furthermore, the FAD-dependent UAM from C. jejuni was observed to catalyze C-O bond cleavage in UDP-d-xylose, suggesting some level of substrate promiscuity. acs.org

| Competing Nucleotide Sugar | Ability to Displace Radiolabeled UDP-Glc | Reference |

|---|---|---|

| UDP-Glc | Yes | scispace.com |

| UDP-Xyl | Yes | scispace.com |

| UDP-Gal | Yes | scispace.com |

| UDP-Arap | Yes | scispace.com |

| UDP-Araf | Yes | scispace.com |

Biological Functions and Physiological Roles of Udp β L Arabinopyranose 2 Metabolism

Contributions to Plant Cell Wall Architecture

L-arabinose is a significant component of the plant cell wall, accounting for 5-10% of cell wall saccharides in species like Arabidopsis and rice, and up to 20% in the total non-cellulosic polysaccharide fraction. nih.govpnas.orgpurdue.edu It is a crucial constituent of pectins, hemicelluloses, and glycoproteins. purdue.edu The metabolism of UDP-L-Arap is therefore fundamental to the synthesis of these polymers, which collectively determine the mechanical properties, integrity, and growth capacity of plant cells.

Pectic arabinans are polymers of α-1,5-linked L-arabinofuranosyl residues, which can be branched. They are a component of the pectic matrix of the primary cell wall. The synthesis of these arabinan (B1173331) chains depends on the availability of UDP-L-Araf, which is derived from UDP-L-Arap. wiley.comresearchgate.net Studies on Arabidopsis mutants have provided direct evidence for this link. The arabian deficient1 (arad1) mutant, which is defective in a putative arabinosyltransferase, exhibits reduced pectic arabinan content. wiley.compnas.org Similarly, mutants with impaired synthesis of UDP-L-Arap, such as the mur4 mutant deficient in a Golgi-localized UDP-D-xylose 4-epimerase, show a significant reduction in cell wall arabinose, impacting pectic arabinan levels. wiley.compnas.org This demonstrates that a steady supply of UDP-L-Arap is a prerequisite for the synthesis of pectic arabinans.

Rhamnogalacturonan I (RG-I) is a major pectic polysaccharide characterized by a backbone of repeating rhamnose and galacturonic acid disaccharides. nih.gov This backbone is frequently substituted with side chains, which are often rich in arabinose and galactose, including arabinans and arabinogalactans. pnas.orgnih.gov The L-arabinofuranosyl residues in these side chains are transferred from UDP-L-Araf. nih.gov Research in rice has shown that a specific UDP-arabinopyranose mutase, OsUAM3, is crucial for the synthesis of arabinan side chains of RG-I, particularly in pollen cell wall development. nih.gov Knockdown of this gene resulted in low levels of arabinan in pollen grains, highlighting the importance of the conversion of UDP-L-Arap to UDP-L-Araf for proper RG-I structure. nih.gov

Rhamnogalacturonan II (RG-II) is a less abundant but structurally complex and highly conserved pectic domain essential for cell wall integrity through the formation of borate (B1201080) diester cross-links. nih.govnih.gov Its intricate structure contains 13 different types of sugars, including L-arabinose. nih.gov The biosynthesis of the RG-II domain explicitly requires a cytosolic supply of specific nucleotide sugars, including UDP-β-L-Arap. nih.gov

Arabinoxylans are the predominant hemicellulose in the primary and secondary cell walls of grasses, comprising up to 25% of the cell wall mass. frontiersin.org They consist of a linear backbone of β-1,4-linked D-xylosyl residues, which is decorated with L-arabinofuranosyl residues attached as single units at the O-2 or O-3 positions. frontiersin.orgresearchgate.net These arabinosyl side chains are critical for the physical properties of the cell wall, influencing interactions with cellulose (B213188) and lignin. frontiersin.org

The donor substrate for these arabinosylations is UDP-L-Araf. frontiersin.orgresearchgate.net Consequently, the pathway beginning with UDP-L-Arap is vital for arabinoxylan synthesis. Studies involving the downregulation of UDP-arabinopyranose mutase (UAM) via RNA interference in both switchgrass and rice have demonstrated this dependency. frontiersin.orgresearchgate.net These transgenic plants showed a significant reduction in cell wall-associated arabinose and a decreased substitution of the xylan (B1165943) backbone, confirming that limiting the conversion of UDP-L-Arap to UDP-L-Araf directly impacts arabinoxylan structure. frontiersin.orgresearchgate.net

| Enzyme | Function in Polysaccharide Synthesis | Organism Studied | Finding | Citation |

| UDP-D-xylose 4-epimerase (MUR4) | De novo synthesis of UDP-L-Arap in the Golgi | Arabidopsis thaliana | mur4 mutants have ~50% reduction in cell wall arabinose, affecting pectic polymers. | wiley.compurdue.edu |

| UDP-L-arabinopyranose mutase (UAM/RGP) | Converts UDP-L-Arap to UDP-L-Araf in the cytosol | Rice, Switchgrass, Arabidopsis | Downregulation reduces arabinose in arabinoxylans and overall cell wall; essential for development. | nih.govfrontiersin.orgresearchgate.net |

| Arabinoxylan arabinosyltransferase (AX-AraT) | Transfers arabinose from UDP-L-Araf to the xylan backbone | Wheat | Activity is dependent on the concurrent synthesis of the xylan acceptor chain. | nih.gov |

| UDP-arabinopyranose mutase 3 (OsUAM3) | Converts UDP-L-Arap to UDP-L-Araf | Rice | Required for the synthesis of arabinan side chains of RG-I during pollen development. | nih.gov |

Arabinogalactan (B145846) proteins (AGPs) are a diverse family of heavily glycosylated hydroxyproline-rich glycoproteins found at the cell surface, in the cell wall, and as secreted molecules. pnas.org They are implicated in various aspects of plant growth and development, including cell proliferation and signaling. The glycan portions of AGPs, which can constitute over 90% of the molecule's mass, are typically composed of arabinose and galactose, forming branched arabinogalactan chains. pnas.orgpurdue.edu

Role in Glycosylated Proteins

Extensins (HRGPs)

Uridine (B1682114) diphosphate-beta-L-arabinopyranose (UDP-β-L-arabinopyranose) is the activated sugar donor required for the arabinosylation of numerous cell wall components, including the significant class of hydroxyproline-rich glycoproteins (HRGPs) known as extensins. pnas.orgpnas.org Extensins are structural proteins embedded in the plant cell wall, where they form a cross-linked network that provides tensile strength and contributes to cell wall integrity. nih.gov

The biosynthesis of these glycoproteins is a complex process that relies on the availability of arabinose in its furanose ring form (arabinofuranose, Araf). However, the precursor synthesized in the cell is UDP-β-L-arabinopyranose (UDP-Arap), which has a pyranose ring structure. pnas.orgfrontiersin.org This necessitates a critical conversion step catalyzed by enzymes called UDP-arabinopyranose mutases (UAMs). nih.govnih.gov These mutases convert UDP-Arap into UDP-L-arabinofuranose (UDP-Araf), the direct substrate for arabinosyltransferases in the Golgi apparatus. frontiersin.org

Research has demonstrated the essentiality of this arabinosylation for proper extensin function. The arabinose side chains, typically short oligosaccharides attached to hydroxyproline (B1673980) residues of the protein backbone, are crucial for maintaining the rod-like conformation of extensins and enabling their subsequent peroxidase-catalyzed cross-linking in muro. nih.govfrontiersin.org Studies have shown that extensin monomers that have been de-glycosylated fail to form this essential cross-linked network, highlighting the indispensable role of UDP-Arap metabolism in establishing a functional cell wall architecture. frontiersin.org

Developmental Impact in Plants

The metabolic pathway originating with UDP-β-L-arabinopyranose is indispensable for normal plant growth and development. nih.govoup.com The conversion to UDP-Araf is a key control point, and disruptions in the genes encoding the UAM enzymes (also known as Reversibly Glycosylated Proteins or RGPs) result in severe developmental abnormalities. nih.gov Plants with downregulated expression of these genes exhibit stunted growth and a dramatic reduction in the L-arabinose content of their cell walls, underscoring the compound's global importance in plant biology. nih.govnih.govnih.gov

Pollen Development and Viability

The metabolism of UDP-β-L-arabinopyranose is critically important for male fertility in plants, specifically for the development and viability of pollen. nih.govsciopen.com The enzymes responsible for converting UDP-Arap to UDP-Araf are highly expressed in reproductive tissues. nih.gov

Genetic studies in both Arabidopsis and rice have provided definitive evidence for this role.

In Arabidopsis, double mutants lacking the essential UAM enzymes RGP1 and RGP2 are lethal to the male gametophyte. oup.comuniprot.org Their pollen development is arrested, and the resulting pollen grains display structural defects, including malformed vacuoles and a poorly defined inner cell wall layer called the intine, ultimately leading to the pollen's disintegration. oup.com

In rice, the mutase OsUAM3 is specifically expressed during the formation of the pollen cell wall. nih.gov Reducing the expression of this gene leads to abnormal pollen wall and exine formation. nih.gov These defective pollen grains have significantly lower levels of arabinan, a polymer of arabinose that is a key component of the pectin (B1162225) rhamnogalacturonan-I (RG-I), which is essential for constructing a proper pollen cell wall. nih.gov

These findings establish a clear link between UDP-β-L-arabinopyranose metabolism and the synthesis of structural polysaccharides required for the formation of a viable pollen grain.

Table 1: Impact of UDP-Arabinopyranose Mutase (UAM/RGP) Disruption on Pollen Development

| Organism | Gene(s) Disrupted | Observed Phenotype | Reference |

| Arabidopsis thaliana | RGP1 and RGP2 | Male gametophyte lethal; pollen development arrested at mitosis I; abnormal vacuoles; poorly defined intine. | oup.comuniprot.org |

| Oryza sativa (Rice) | OsUAM3 (knockdown) | Abnormal pollen cell wall and exine; reduced levels of arabinan in pollen grains. | nih.gov |

Cell Wall Integrity and Growth

The conversion of UDP-Arap to UDP-Araf is a rate-limiting step for the incorporation of arabinose into these critical polymers. nih.gov Experimental suppression of the UAM enzymes that catalyze this reaction leads to plants with severely restricted growth. nih.gov Analysis of these plants reveals cell walls that are significantly deficient in arabinose. nih.govnih.gov This deficiency compromises the structural properties of the wall, as arabinose-containing polymers like arabinans are known to contribute to the wall's mechanical properties, including flexibility. wiley.com The proper glycosylation of HRGPs like extensins, which relies on this pathway, is also vital for strengthening the cell wall matrix. nih.gov

Stress Responses and Environmental Adaptations

The metabolic pathways involving UDP-β-L-arabinopyranose also play a significant role in how plants respond to both biotic and abiotic stresses. HRGPs, whose synthesis depends on arabinosylation, are frequently upregulated in response to pathogen attacks, forming part of the plant's defense mechanism. nih.govfrontiersin.org

There is growing evidence for the role of arabinose-containing polymers in tolerance to environmental stressors:

Drought Stress: In some desiccation-tolerant "resurrection plants," the cell walls are notably enriched in arabinose-containing polymers. This high arabinose content is believed to help prevent water loss during extreme dehydration. mdpi.com

Cold Stress: Transcriptomic analyses have shown that genes involved in the synthesis of UDP-L-arabinose, such as MUR4, are upregulated in response to cold temperatures in species like cotton. mdpi.com

Mechanical Stress: Physical stress on plant tissues can induce the accumulation of pectic arabinans in the cell walls, suggesting a role in reinforcing the structure against mechanical pressures. wiley.com

Role in Microbial Glycoconjugate Biosynthesis

While central to plant biology, the biosynthesis and metabolism of UDP-β-L-arabinopyranose are not exclusive to the plant kingdom. This nucleotide sugar also appears as an intermediate in the synthesis of essential surface molecules in certain pathogenic bacteria.

Capsular Polysaccharides (CPS) in Pathogens (e.g., Campylobacter jejuni)

Campylobacter jejuni, a leading cause of bacterial gastroenteritis worldwide, utilizes a pathway involving UDP-β-L-arabinopyranose to build its protective outer layer. nih.govresearchgate.net The bacterium is coated in a capsular polysaccharide (CPS) that is a key virulence factor, mediating adherence to host intestinal cells and helping the pathogen evade the host's immune system. researchgate.netnih.gov

In several serotypes of C. jejuni, including HS:15 and HS:41, the repeating sugar unit of the CPS contains L-arabinofuranose. nih.govnih.gov Researchers have identified the complete biosynthetic pathway responsible for creating the necessary UDP-β-L-arabinofuranoside donor molecule. This multi-step enzymatic cascade begins with UDP-α-D-glucose. researchgate.netnih.gov

A crucial intermediate in this pathway is UDP-β-L-arabinopyranose. nih.govnih.gov It is produced from UDP-α-D-xylose by the action of a C4-epimerase enzyme (e.g., HS:15.17 in the HS:15 serotype). nih.govresearchgate.net In the final step of the pathway, a mutase enzyme (e.g., HS:15.16) catalyzes the conversion of UDP-β-L-arabinopyranose into UDP-β-L-arabinofuranoside, which is then used by glycosyltransferases to assemble the capsular polysaccharide. nih.govresearchgate.netnih.gov The presence of homologous genes for this pathway in numerous other C. jejuni serotypes indicates that this is a conserved and important mechanism for CPS biosynthesis in this pathogen. nih.gov

Table 2: Biosynthetic Pathway of UDP-β-L-Arabinofuranoside in C. jejuni HS:15

| Step | Substrate | Enzyme (HS:15 serotype) | Product | Reference |

| 1 | UDP-α-D-glucose | HS:15.18 (Dehydrogenase) | UDP-α-D-glucuronate | nih.govnih.gov |

| 2 | UDP-α-D-glucuronate | HS:15.19 (Decarboxylase) | UDP-α-D-xylose | nih.govnih.gov |

| 3 | UDP-α-D-xylose | HS:15.17 (Epimerase) | UDP-β-L-arabinopyranose | nih.govresearchgate.netnih.gov |

| 4 | UDP-β-L-arabinopyranose | HS:15.16 (Mutase) | UDP-β-L-arabinofuranoside | nih.govresearchgate.netnih.gov |

Lipopolysaccharides (LPS) and Other Surface Glycans

Uridine diphosphate-β-L-arabinopyranose (UDP-β-L-arabinopyranose) is a crucial precursor molecule in the biosynthesis of various surface glycans across different biological kingdoms. Its metabolic derivatives are integral to the structure and function of bacterial lipopolysaccharides and the cell walls of plants and algae.

In many Gram-negative bacteria, the modification of lipopolysaccharide (LPS) is a key survival mechanism. Specifically, the addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A component of LPS is a critical factor in conferring resistance to cationic antimicrobial peptides, such as polymyxin. acs.orguniprot.org The biosynthetic pathway for this modification utilizes a derivative of UDP-arabinose. The process begins with UDP-glucose, which is converted through a series of enzymatic steps into UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N). acs.org An essential enzyme in this pathway is UDP-4-amino-4-deoxy-L-arabinose--oxoglutarate aminotransferase (ArnB), a pyridoxal-phosphate (PLP) dependent transaminase that catalyzes the synthesis of UDP-L-Ara4N from UDP-4-keto-pentose. acs.orguniprot.org This modified arabinose is then transferred to lipid A, altering the surface charge of the outer membrane and reducing its affinity for positively charged antibiotics. uniprot.org

In nitrogen-fixing soil bacteria like Sinorhizobium meliloti, UDP-β-L-arabinopyranose is synthesized from UDP-xylose by the enzyme UDP-xylose 4-epimerase (Uxe). nih.gov Both UDP-xylose and UDP-arabinose are then used for the synthesis of various xylose- and arabinose-containing surface glycans. nih.gov Mutations in genes required for lipopolysaccharide synthesis in these bacteria have been shown to affect nodulation and alter the synthesis of these glycans, highlighting the importance of this metabolic pathway in symbiotic relationships. nih.gov

Beyond the bacterial domain, UDP-arabinose derivatives are fundamental components of other surface structures. In plants, L-arabinose is a key constituent of cell wall polymers, including pectins and hemicelluloses, as well as glycoproteins. nih.govoup.com The precursor for these molecules is UDP-arabinofuranose (UDP-Araf), which is formed from UDP-arabinopyranose (UDP-Arap) by the enzyme UDP-arabinopyranose mutase (UAM). ebi.ac.ukresearchgate.net This enzymatic conversion is reversible and essential for providing the specific arabinose isomer required by glycosyltransferases for the assembly of complex carbohydrates in the plant cell wall. nih.govebi.ac.uk Similarly, in the green alga Chlamydomonas reinhardtii, the cell surface is composed of hydroxyproline-rich glycoproteins that contain L-arabinose, which is believed to be transferred from UDP-L-arabinofuranose derived from UDP-L-arabinopyranose. researchgate.net

The table below summarizes key enzymes involved in the metabolism of UDP-β-L-arabinopyranose and its derivatives for the synthesis of LPS and other surface glycans.

| Enzyme Name | Function | Organism Example(s) |

| UDP-xylose 4-epimerase (Uxe) | Interconverts UDP-xylose and UDP-arabinose. nih.gov | Sinorhizobium meliloti nih.gov |

| UDP-arabinopyranose mutase (UAM) | Catalyzes the reversible conversion between UDP-arabinopyranose (UDP-Arap) and UDP-arabinofuranose (UDP-Araf). ebi.ac.ukresearchgate.net | Oryza sativa (Rice), Arabidopsis thaliana, Chlamydomonas reinhardtii ebi.ac.ukresearchgate.net |

| UDP-4-amino-4-deoxy-L-arabinose--oxoglutarate aminotransferase (ArnB) | Catalyzes the synthesis of UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) from UDP-4-keto-arabinose. uniprot.org | Escherichia coli, Pseudomonas aeruginosa acs.orguniprot.org |

Genetic Regulation and Functional Genomics of Udp β L Arabinopyranose 2 Pathways

Gene Expression Profiles and Transcriptional Regulation

The expression of genes encoding enzymes in the UDP-β-L-arabinopyranose(2-) pathway is spatially and temporally regulated, reflecting the demand for arabinose in different tissues and developmental stages. In barley (Hordeum vulgare), four members of the UAM gene family (HvUAM) have been identified, located on chromosomes 2H, 3H, and 4H. nih.gov Transcriptional analysis revealed that while HvUAM1, HvUAM2, and HvUAM3 encode active enzymes, HvUAM4 is also transcribed at high levels across various tissues, with its transcript abundance correlating with that of other genes involved in cell wall biosynthesis, despite the protein product lacking detectable mutase activity. nih.govuwa.edu.au This suggests a potential regulatory or structural role for some members of this gene family.

In Arabidopsis thaliana, the RGP family consists of five members. nih.govnih.gov RGP1 and RGP2 are highly expressed in actively growing tissues, which require significant synthesis of cell wall components. nih.gov Transcriptional analysis of RGP2 and its paralog RGP1 indicated that they are regulated independently, despite having identical functions and subcellular localizations. uconn.edu In rice (Oryza sativa), the expression of OsRGP1 has been shown to be regulated by auxin, linking hormonal signaling to cell wall biosynthesis. nih.gov

Studies in tobacco (Nicotiana tabacum) have also identified a UAM gene family consisting of four members. nih.gov The coordinated expression of these genes is crucial for normal plant development, particularly for the biosynthesis of arabinose side chains in both pectin (B1162225) and arabinoxyloglucan. nih.govsemanticscholar.org

| Gene | Species | Primary Expression Tissues/Conditions | Reference |

|---|---|---|---|

| HvUAM1, HvUAM2, HvUAM3 | Hordeum vulgare (Barley) | Various tissues, involved in cell wall biosynthesis | nih.govuwa.edu.au |

| HvUAM4 | Hordeum vulgare (Barley) | High transcription in all tissues, correlated with cell wall synthesis genes | nih.gov |

| RGP1, RGP2 | Arabidopsis thaliana | Actively growing tissues | nih.gov |

| OsRGP1 | Oryza sativa (Rice) | Shoot bases, regulated by auxin | nih.gov |

| NtUAMs (4 members) | Nicotiana tabacum (Tobacco) | Throughout the plant, crucial for leaf development | nih.gov |

Mutational Analysis and Phenotypic Characterization (e.g., Knockout and Knockdown Studies)

Mutational analyses, including knockout and knockdown studies, have been pivotal in defining the in vivo functions of genes in the UDP-β-L-arabinopyranose(2-) pathway. In Arabidopsis, knockout mutants for RGP1 and RGP2 exhibited a significant reduction in total L-arabinose content in their cell walls, ranging from 12% to 31% compared to wild-type plants. nih.govnih.gov While single mutants of rgp1 and rgp2 did not show obvious visible phenotypes, suggesting functional redundancy, the simultaneous downregulation of both RGP1 and RGP2 resulted in plants severely deficient in cell wall arabinose and with severe developmental defects. nih.govnih.gov The mur5 mutant of Arabidopsis, which has a 30% decrease in cell wall arabinose, was found to have a missense mutation in the RGP2 gene. uconn.edu

In rice, CRISPR/Cas9-mediated knockout of UDP-xylose epimerase (UXE) genes, which are responsible for the synthesis of UDP-arabinopyranose from UDP-xylose, resulted in a significant decrease in the arabinose content of cell walls. nih.gov For instance, the uxe1uxe2 double mutant showed a reduction in arabinose content from 4.15% in the wild type to 2.19%. nih.gov Interestingly, these mutants did not show obvious growth defects, but their straw exhibited improved saccharification efficiency. nih.gov This contrasts with UAM RNAi lines in rice, which displayed dwarf and infertile phenotypes. nih.gov

| Gene(s) Mutated | Species | Type of Mutation | Key Phenotype(s) | Reference |

|---|---|---|---|---|

| RGP1 / RGP2 | Arabidopsis thaliana | Knockout | 12-31% reduction in cell wall arabinose; single mutants have no visible phenotype. | nih.govnih.gov |

| RGP1 and RGP2 | Arabidopsis thaliana | Concurrent downregulation | Severe developmental defects, near-complete deficiency in cell wall arabinose. | nih.gov |

| RGP2 (mur5) | Arabidopsis thaliana | Missense mutation | 30% decrease in cell wall arabinose. | uconn.edu |

| OsUXE1 / OsUXE2 | Oryza sativa (Rice) | CRISPR/Cas9 knockout | Arabinose content reduced to 2.19% (from 4.15%); improved saccharification. | nih.gov |

| NtUAMs | Nicotiana tabacum (Tobacco) | RNAi knockdown | Abnormal leaf development, reduced pectic arabinan (B1173331) content. | nih.gov |

RNA Interference (RNAi) Approaches to Manipulate UDP-Arabinose Pools

Similarly, in the model grass Brachypodium distachyon, an RNAi approach was used to knock down the activity of UDP-arabinopyranose mutases. researchgate.net This resulted in altered cell wall composition, including reduced levels of arabinose, ferulic acid, and p-coumarates. researchgate.net Notably, the RNAi lines showed an approximate two-fold increase in the amount of carbohydrate released after enzymatic digestion, highlighting the potential for manipulating this pathway to improve biomass for biofuel production. researchgate.net

Comparative Genomics and Evolution of UAM/RGP Gene Families Across Plant and Microbial Lineages

The UAM/RGP gene family is specific to plants and plays a crucial role in cell wall biosynthesis. nih.govebi.ac.uk These proteins are characterized as reversibly glycosylated polypeptides and are distinct from the UDP-galactopyranose mutases found in some bacteria, fungi, and protozoa, which catalyze a similar pyranose-to-furanose ring conversion for galactose. nih.govnih.gov

Comparative genomic analyses have revealed that the UAM/RGP family is a small, multi-gene family in plants. For example, Arabidopsis thaliana has five members, while barley and tobacco each have four. nih.govnih.govnih.gov The members of this family can be categorized into different classes, with some, like HvUAM4 in barley, appearing to be non-catalytic, suggesting a possible diversification of function, such as scaffolding or regulatory roles within protein complexes. nih.govresearchgate.net The evolution of this gene family appears to be closely tied to the evolution of the complex polysaccharides that constitute the plant cell wall. nih.gov

While true UAMs are characteristic of plants, the enzymatic conversion of UDP-arabinopyranose to UDP-arabinofuranose is not entirely absent from other kingdoms. The analogous UDP-galactopyranose mutases (UGMs) found in microorganisms can inefficiently interconvert UDP-arabinose, and at least one plant UAM has been shown to have low activity with UDP-galactose. nih.gov This suggests a possible distant evolutionary relationship or convergent evolution for this specific enzymatic function. However, the RGP family to which plant UAMs belong is considered plant-specific. ebi.ac.uk The study of these gene families across different plant and microbial lineages provides insights into the evolution of carbohydrate metabolism and the specialized adaptations of organisms to synthesize complex glycans.

Advanced Methodologies for the Study of Udp β L Arabinopyranose 2

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental to understanding the function of enzymes that metabolize UDP-β-L-arabinopyranose, most notably UDP-arabinopyranose mutase (UAM). This enzyme catalyzes the reversible conversion of UDP-β-L-arabinopyranose (UDP-Arap) to UDP-β-L-arabinofuranose (UDP-Araf). scispace.comoup.com

The standard assay for UAM activity involves incubating the purified enzyme with either UDP-Arap or UDP-Araf as a substrate. oup.com The reaction is typically conducted in a buffered solution, often containing a divalent metal ion like Mn²⁺, which has been shown to be essential for the catalytic activity of UAM from Oryza sativa (rice) and Arabidopsis thaliana. nih.gov After a defined incubation period, the reaction is stopped, and the products are analyzed, commonly by High-Performance Liquid Chromatography (HPLC), to separate and quantify the substrate and product. oup.com

Kinetic characterization provides crucial insights into the enzyme's efficiency and substrate preference. Studies on UAM from various plant sources have determined the Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ). For instance, research on rice UAM has shown that the reaction equilibrium favors the formation of the pyranose form over the furanose form at a ratio of approximately 90:10. scispace.comoup.com The enzyme exhibits a significantly higher affinity for UDP-Araf (lower Kₘ) compared to UDP-Arap, although the maximal velocity is greater for the conversion of UDP-Araf to UDP-Arap. oup.comtandfonline.com This indicates that while the enzyme binds the furanose form more tightly, it rapidly converts it to the more thermodynamically stable pyranose form. tandfonline.com

| Enzyme Source | Substrate | Direction of Conversion | Kₘ (µM) | Vₘₐₓ (µmol·min⁻¹·mg⁻¹) | Reference |

|---|---|---|---|---|---|

| Rice (Native UAM) | UDP-Araf | UDP-Araf → UDP-Arap | 55 | 1.18 (nmol·min⁻¹·ng⁻¹) | oup.com |

| Rice (Native UAM) | UDP-Arap | UDP-Arap → UDP-Araf | 531 | 0.55 (nmol·min⁻¹·ng⁻¹) | oup.com |

| Rice (Recombinant UAM1) | UDP-Araf | UDP-Araf → UDP-Arap | 22.8 | 0.688 | tandfonline.com |

| Rice (Recombinant UAM1) | UDP-Arap | UDP-Arap → UDP-Araf | 45.4 | 0.269 | tandfonline.com |

| Rice (Recombinant UAM3) | UDP-Araf | UDP-Araf → UDP-Arap | 84.8 | 2.82 | tandfonline.com |

| Rice (Recombinant UAM3) | UDP-Arap | UDP-Arap → UDP-Araf | 210 | 1.36 | tandfonline.com |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Quantification

Mass spectrometry is a powerful tool for the identification and quantification of UDP-β-L-arabinopyranose and related metabolites in biological extracts. Electrospray ionization (ESI), often coupled with liquid chromatography (LC-ESI-MS), is particularly well-suited for analyzing charged, non-volatile molecules like nucleotide sugars. oup.com

For identification, ESI-MS can confirm the molecular mass of UDP-Arap. It has been used to verify the products of enzymatic reactions, clearly distinguishing between UDP-Arap and its isomer UDP-Araf based on their identical mass-to-charge ratio (m/z) but different retention times in LC. scispace.comoup.com For example, the [M-H]⁻ ion for both UDP-Arap and UDP-Araf is observed at m/z 535. oup.com Further fragmentation using tandem mass spectrometry (LC-MS/MS) can provide structural information, for instance, by identifying characteristic fragments of the glycopeptides of UAM, which helps in studying the enzyme's reaction mechanism. ebi.ac.uk

Quantitative analysis of UDP-sugars, including UDP-arabinose, in plant tissues has been achieved using HPLC-MS. researchgate.net This approach often involves an initial sample purification step, such as solid-phase extraction (SPE) with porous graphitic carbon, to remove interfering substances. researchgate.net Absolute quantification is then performed using an external calibration curve and an internal standard, such as UDP itself, to correct for variations in extraction efficiency and instrument response. researchgate.net This methodology has enabled the measurement of UDP-arabinose concentrations in wild-type and mutant Arabidopsis thaliana, providing insights into the metabolic pathways affected by genetic alterations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of UDP-β-L-arabinopyranose and its isomers. It provides detailed information about the atomic connectivity and stereochemistry of the molecule.

¹H NMR spectroscopy is used to determine the anomeric configuration (α or β) of the sugar moiety. frontiersin.org The chemical shift and the coupling constant of the anomeric proton (H-1) are diagnostic of its orientation. This has been applied to confirm the stereoselective synthesis of UDP-α-D-xylose, a precursor in some biosynthetic pathways. frontiersin.org Similarly, it can be used to characterize the pyranose ring protons of UDP-L-arabinose derivatives. researchgate.net

¹³C NMR spectroscopy, especially when using ¹³C-enriched substrates, offers high sensitivity for characterizing newly synthesized polysaccharides. oup.com By analyzing the chemical shifts of the carbon atoms, the specific glycosidic linkages in a polymer can be determined. This approach was validated in the study of a (1→3)-β-D-glucan synthase and is applicable to any glycosyltransferase, including those that might use UDP-L-arabinose as a donor substrate. oup.com

³¹P NMR spectroscopy is particularly useful for studying the phosphate (B84403) groups in UDP-sugars. It can be used to monitor enzymatic reactions in real-time. For example, it has been employed to follow the conversion of ¹⁸O-labeled UDP-d-xylose to UDP-L-arabinose and the subsequent mutase-catalyzed equilibrium between the pyranose and furanose forms. acs.orgnih.gov The distinct signals for the β-phosphoryl group in each compound allow for clear tracking of the reaction progress. acs.orgnih.gov

Chromatography-Based Separation Techniques (e.g., HPLC)

Chromatography is the cornerstone for the separation, purification, and analysis of UDP-β-L-arabinopyranose from complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.

Several HPLC modes have been successfully applied to the analysis of UDP-sugars:

Anion-Exchange HPLC: This method separates molecules based on their net negative charge. Since UDP-sugars are anionic due to their phosphate groups, this technique is highly effective. It has been used to resolve UDP-β-L-arabinopyranose from its precursor, UDP-D-xylose, and from its furanose isomer. nih.govnih.gov

Ion-Pair Reversed-Phase HPLC: This technique uses a hydrophobic stationary phase and a mobile phase containing an ion-pairing agent that forms a neutral complex with the charged analyte. A method using borate (B1201080) ions as a complexing agent has been developed to separate 4'-epimeric UDP-sugars. nih.gov The borate forms complexes with different stabilities depending on the cis-diol configuration of the sugar, allowing for their separation. nih.gov

Porous Graphitic Carbon (PGC) HPLC: PGC columns offer unique selectivity for structural isomers. This method has been shown to separate a wide range of nucleotide sugars, including the challenging separation of UDP-L-arabinopyranose and UDP-L-arabinofuranose, without the need for ion-pairing reagents that can contaminate mass spectrometers. researchgate.net

These HPLC methods are typically coupled with UV detection (at 260-262 nm, the absorbance maximum for the uridine (B1682114) base) for quantification or with mass spectrometry for definitive identification. researchgate.netsielc.com

| HPLC Technique | Stationary Phase (Column) | Mobile Phase Principle | Application Example | Reference |

|---|---|---|---|---|

| Anion-Exchange HPLC | Anion-exchange resin | Elution with increasing salt concentration or pH gradient. Borate can be used as a complexing and eluting agent. | Separation of UDP-glucose from UDP-galactose; separation of UDP-arabinose from UDP-xylose. | nih.govnih.gov |

| Ion-Pair Reversed-Phase HPLC | C18 (hydrophobic) | Mobile phase contains an ion-pairing agent (e.g., tetrabutylammonium) and a complexing agent (e.g., borate) to separate epimers. | Separation of 4'-epimeric UDP-sugars. | nih.gov |

| Normal-Phase HPLC | Primesep N | Acetonitrile/water with ammonium (B1175870) formate (B1220265) buffer. | Separation of UDP-galactose, UDP-glucose, and UDP-GlcNAc. | sielc.com |

| Porous Graphitic Carbon (PGC) HPLC | Porous graphitic carbon | Separates based on structural differences, including planarity and polarity. | Separation of over 40 nucleotides and 35 nucleotide sugars, including UDP-arabinopyranose and UDP-arabinofuranose. | researchgate.net |

Biotechnological and Applied Research Perspectives

Engineering Plant Cell Wall Composition for Biomass Applications

The plant cell wall, a complex matrix of polysaccharides, is a vast renewable resource for biofuels and biomaterials. L-arabinose is a major component of non-cellulosic cell wall polysaccharides, such as pectin (B1162225) and hemicellulose. The biosynthesis of these arabinose-containing polymers relies on the availability of UDP-L-arabinofuranose, which is formed from UDP-β-L-arabinopyranose through the action of UDP-arabinopyranose mutases (UAMs).

A significant challenge in converting plant biomass to biofuels is its recalcitrance, in part due to the complex structure of the cell wall. L-arabinose, a pentose (B10789219) sugar, is not readily fermented by many microorganisms used in industrial fermentation processes. Therefore, reducing the arabinose content in plant cell walls is a key strategy to improve the efficiency of biofuel production. By down-regulating the expression of genes involved in the synthesis of UDP-β-L-arabinopyranose or its conversion to UDP-L-arabinofuranose, it is possible to decrease the amount of arabinose incorporated into the cell wall. This modification can lead to a biomass that is more easily broken down into fermentable sugars, thereby enhancing biofuel yields. For instance, studies in rice have shown that down-regulation of UDP-arabinopyranose mutase reduces the proportion of arabinofuranose in the cell walls.

The manipulation of UDP-β-L-arabinopyranose metabolism can also be leveraged to improve the agronomic traits of crops. The composition of the cell wall influences various aspects of plant development, including mechanical strength and defense against pathogens. Altering the arabinose content can impact these properties. For example, modifying the structure of pectin and hemicellulose through controlled expression of enzymes in the UDP-arabinose pathway could lead to crops with enhanced lodging resistance or altered digestibility for forage applications. Research in Arabidopsis has demonstrated that the interconversion of UDP-arabinopyranose and UDP-arabinofuranose is crucial for normal plant development, and knockout mutants for the responsible enzymes exhibit severe developmental defects. This highlights the potential to fine-tune crop characteristics by modulating this metabolic step.

Chemo-Enzymatic Synthesis of Nucleotide Sugars and Glycans

The synthesis of complex carbohydrates and glycoconjugates is a rapidly advancing field with applications in medicine and materials science. UDP-β-L-arabinopyranose and its isomer, UDP-L-arabinofuranose, are valuable precursors in these synthetic processes.

UDP-L-arabinofuranose is the direct donor of arabinofuranosyl residues for the biosynthesis of various glycans. However, its chemical synthesis is complex and results in low yields, making it an expensive compound. A more efficient and scalable approach is the chemo-enzymatic synthesis utilizing UDP-β-L-arabinopyranose as a starting material. This process often involves the enzymatic conversion of UDP-β-L-arabinopyranose to UDP-L-arabinofuranose by UDP-arabinopyranose mutases. Researchers have developed facile, three-step chemo-enzymatic methods to produce UDP-β-L-arabinose on an improved scale, which can then be converted to the furanose form.

| Enzyme | Organism | Substrate | Product | Reference |

| UDP-arabinopyranose mutase (UAM) | Rice | UDP-β-L-arabinopyranose | UDP-β-L-arabinofuranose | |

| UDP-sugar pyrophosphorylase | Arabidopsis thaliana | L-arabinose-1-phosphate | UDP-β-L-arabinose | |

| UDP-sugar pyrophosphorylase | Bifidobacterium infantis | L-arabinose-1-phosphate | UDP-β-L-arabinose |

The availability of UDP-L-arabinofuranose through chemo-enzymatic synthesis from UDP-β-L-arabinopyranose opens the door to the production of a wide array of complex carbohydrates and glycoconjugates. These molecules have diverse biological activities and potential therapeutic applications. For example, arabinofuranosyl residues are key components of the cell walls of various pathogens and are also found in plant-derived bioactive compounds. The ability to synthesize arabinosylated molecules in vitro allows for the detailed study of their structure-function relationships and the development of novel drugs and biomaterials.

Future Directions in Glycoscience and Glycoengineering

The nucleotide sugar UDP-beta-L-arabinopyranose is poised to play an increasingly significant role in the advancing fields of glycoscience and glycoengineering. As the primary donor of arabinose for the biosynthesis of a wide array of glycoconjugates, its availability and application are central to future innovations in biotechnology and medicine. Future research is set to expand upon its established roles, venturing into novel applications that leverage a deeper understanding of glycosylation pathways and the development of sophisticated enzymatic and synthetic tools.

A critical area of future development lies in the expanded application of UDP-beta-L-arabinopyranose in the glycoengineering of therapeutic proteins. The glycosylation of proteins, such as monoclonal antibodies, is a critical quality attribute that influences their efficacy, stability, and immunogenicity. UDP-beta-L-arabinopyranose is a key substrate for glycosyltransferases that can introduce arabinose residues onto these therapeutic molecules. frontiersin.orgnih.gov For instance, arabinose chains on therapeutic antibodies expressed in plant-based systems are made possible by this nucleotide sugar. frontiersin.orgnih.gov Future efforts in glycoengineering will likely focus on controlling and customizing the glycosylation patterns of therapeutic proteins to enhance their performance. This could involve the development of novel expression systems or the engineering of existing ones to modulate the presentation of arabinose-containing glycans, potentially leading to improved drug targeting and function.

The advancement of synthetic glycobiology represents another promising frontier for UDP-beta-L-arabinopyranose. The ability to produce stereopure nucleotide sugars, including UDP-beta-L-arabinopyranose, on a preparative scale is a crucial enabler for in vitro glycan synthesis and glycoengineering studies. frontiersin.orgnih.gov Chemoenzymatic strategies are being refined to increase the accessibility of this important building block for the glycoscience community. frontiersin.org This increased availability will facilitate the exploration of glycosyltransferase substrate specificity and the enzymatic synthesis of novel glycans with tailored structures and functions. Such advancements are anticipated to accelerate the development of new carbohydrate-based therapeutics, diagnostics, and biomaterials.

Furthermore, research into the enzymes that utilize UDP-beta-L-arabinopyranose, such as specific glycosyltransferases, is a key aspect of future glycoscience. A deeper understanding of the structure, function, and substrate specificity of these enzymes will enable their use as precise tools for glycoengineering. This knowledge can be applied to develop biocatalytic processes for the synthesis of complex oligosaccharides and glycoconjugates, which are often challenging to produce through traditional chemical methods. The biocatalytic synthesis of nucleotide-sugars is a developing area of research with potential applications in creating targeted inhibitors for non-mammalian enzymes or as polysaccharide chain terminators. researchgate.net

The following table summarizes key research findings and their implications for the future of glycoscience and glycoengineering.

| Research Finding | Implication for Future Directions |

| UDP-beta-L-arabinopyranose is the donor for arabinose chains on therapeutic antibodies in plant-based systems. frontiersin.orgnih.gov | Enhanced potential for glycoengineering of therapeutic proteins with customized glycosylation for improved efficacy and stability. |

| Improved chemoenzymatic methods are increasing the accessibility of stereopure UDP-beta-L-arabinopyranose. frontiersin.org | Facilitates broader research in glycan production and glycoengineering by providing essential building blocks. |

| Nucleotide sugars are fundamental building blocks for the biosynthesis of carbohydrates and their conjugates, which are targets for drug development. researchgate.net | Opportunities for the development of novel carbohydrate-based drugs and inhibitors of glycosylation processes. |

| The ability to produce UDP-beta-L-arabinopyranose in vitro can expand the experimental scope of glycan production. frontiersin.org | Enables the enzymatic synthesis of complex and novel glycans for various biotechnological applications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.